2-(3,5-dichlorophenyl)-2-oxoacetic acid
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Overview
Description
2-(3,5-dichlorophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a glyoxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenyl)-2-oxoacetic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with glyoxylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-dichlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to glycolic acid derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorophenylglycolic acids.
Substitution: Formation of various substituted dichlorophenyl derivatives.
Scientific Research Applications
2-(3,5-dichlorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various biochemical reactions. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Glyoxylic Acid: Shares the glyoxylic acid moiety but lacks the dichlorophenyl group.
3,5-Dichlorobenzoic Acid: Contains the dichlorophenyl group but lacks the glyoxylic acid moiety.
Uniqueness: 2-(3,5-dichlorophenyl)-2-oxoacetic acid is unique due to the presence of both the dichlorophenyl and glyoxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H4Cl2O3 |
---|---|
Molecular Weight |
219.02 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) |
InChI Key |
MMCOTMRRXSOFLF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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